molecular formula C12H10ClNO B14914185 1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one

1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one

Cat. No.: B14914185
M. Wt: 219.66 g/mol
InChI Key: PVTDSEVYSGJJOC-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H10ClNO It is a pyridine derivative that features a chloro and cyclopropylethynyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloro-5-(cyclopropylethynyl)pyridine with ethanone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)ethan-1-one: A simpler pyridine derivative without the chloro and cyclopropylethynyl groups.

    3-Chloro-5-(cyclopropylethynyl)pyridine: Lacks the ethanone moiety but shares the chloro and cyclopropylethynyl groups.

    1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both the chloro and cyclopropylethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C12H10ClNO/c1-8(15)12-11(13)6-10(7-14-12)5-4-9-2-3-9/h6-7,9H,2-3H2,1H3

InChI Key

PVTDSEVYSGJJOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C#CC2CC2)Cl

Origin of Product

United States

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